molecular formula C20H20Cl2N4O4S B2878274 (E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391885-63-5

(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2878274
CAS No.: 391885-63-5
M. Wt: 483.36
InChI Key: KQJDRHLNGAEBBK-WYMPLXKRSA-N
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Description

(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20Cl2N4O4S and its molecular weight is 483.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A study on the synthesis of novel pyridine and fused pyridine derivatives explored their antimicrobial and antioxidant activities. The synthesized compounds were subjected to in silico molecular docking screenings, revealing moderate to good binding energies with target proteins, indicating potential biological activity (Flefel et al., 2018).

Reactions with Heteroarylhydrazines

Research into the reactions of N-acylglycines with heteroarylhydrazines led to the synthesis of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides. These compounds are of interest due to their potential use in heterocyclic synthesis (Music & Verček, 2005).

Antimicrobial Agents

Another study focused on the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride, which exhibited antimicrobial screening, indicating potential application as antimicrobial agents (Al-Salahi et al., 2010).

Anticonvulsant Activity

Novel enaminones synthesized from cyclic beta-dicarbonyl precursors were evaluated for anticonvulsant activity. Several compounds exhibited potent anticonvulsant activity with a remarkable lack of neurotoxicity, suggesting their use in treating neurological disorders (Edafiogho et al., 1992).

Properties

IUPAC Name

N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O4S/c21-17-4-3-5-18(22)16(17)12-24-25-19(27)13-23-20(28)14-6-8-15(9-7-14)31(29,30)26-10-1-2-11-26/h3-9,12H,1-2,10-11,13H2,(H,23,28)(H,25,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJDRHLNGAEBBK-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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